Cas no 787590-43-6 (Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(phenylmethyl)-)
787590-43-6 structure
Product Name:Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(phenylmethyl)-
CAS-nummer:787590-43-6
MF:C13H11BrN4
MW:303.157241106033
CID:534001
PubChem ID:21070918
Update Time:2025-04-19
Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(phenylmethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(phenylmethyl)-
- N-benzyl-3-bromoimidazo[1,2-a]pyrazin-8-amine
- Benzyl-(3-bromo-imidazo[1,2-a]pyrazin-8-yl)-amine
- 787590-43-6
- DTXSID00610481
- SCHEMBL5394361
- GLJBTZVCIJNDGK-UHFFFAOYSA-N
-
- Inchi: 1S/C13H11BrN4/c14-11-9-17-13-12(15-6-7-18(11)13)16-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,15,16)
- InChI-sleutel: GLJBTZVCIJNDGK-UHFFFAOYSA-N
- LACHT: BrC1=CN=C2C(=NC=CN21)NCC1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 302.01671g/mol
- Monoisotopische massa: 302.01671g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 3
- Complexiteit: 270
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.5
- Topologisch pooloppervlak: 42.2Ų
Imidazo[1,2-a]pyrazin-8-amine, 3-bromo-N-(phenylmethyl)- Gerelateerde literatuur
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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